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Introduction
Bromodomain and PHD Finger-containing Protein 1 (BRPF1) is a crucial scaffold protein

involved in the assembly of MYST histone acetyltransferase (HAT) complexes.[1] These

complexes play a significant role in chromatin remodeling and gene transcription, and their

dysregulation has been implicated in various diseases, including cancer.[2][3] The

bromodomain of BRPF1 specifically recognizes and binds to acetylated lysine residues on

histone tails, an interaction critical for its function.[3][4] GSK6853 has emerged as a potent and

highly selective chemical probe for the BRPF1 bromodomain, enabling detailed investigation of

its biological roles.[5][6][7] This technical guide provides an in-depth overview of the structural

basis of GSK6853's inhibition of BRPF1, including quantitative binding data, detailed

experimental methodologies, and visual representations of key processes.

Quantitative Data Summary
The following tables summarize the binding affinity, selectivity, and physicochemical properties

of GSK6853 for the BRPF1 bromodomain, as determined by various biochemical and cellular

assays.

Table 1: Binding Affinity of GSK6853 for BRPF1
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Assay Type Parameter Value Reference(s)

BROMOscan® pKd 9.5 [5][7]

Kd 0.3 nM [4]

Time-Resolved

Fluorescence

Resonance Energy

Transfer (TR-FRET)

pIC50 8.1 [7]

IC50 8 nM [4]

NanoBRET™ Cellular

Target Engagement
pIC50 7.7 [7]

IC50 20 nM [4]

Chemoproteomic

Competition Binding

(Endogenous BRPF1)

pIC50 8.6 [4]

Table 2: Selectivity of GSK6853

Bromodomain Family Selectivity Fold Reference(s)

All other bromodomains (in

BROMOscan® panel)
>1600-fold [5][7]

BRPF2 >90-fold [7]

BET family >500-fold [7]

Table 3: Physicochemical and Pharmacokinetic Properties of GSK6853
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Property Value Reference(s)

Chrom logD (pH 7.4) 2.0 [7]

CLND Solubility 140 µg/mL [7]

Mouse Bioavailability (IP) 85% [7]

Mouse Bioavailability (PO) 22% [7]

Structural Basis of Inhibition
The high affinity and selectivity of GSK6853 for the BRPF1 bromodomain are underpinned by

specific molecular interactions, as revealed by X-ray crystallography. The crystal structure of

the BRPF1 bromodomain in complex with GSK6853 (PDB ID: 5G4R) elucidates the key

binding features.

GSK6853 docks into the acetyl-lysine binding pocket of the BRPF1 bromodomain. A crucial

interaction involves a hydrogen bond between the piperazine 4-NH of GSK6853 and the

backbone carbonyl of Asn651 in BRPF1. The (R)-enantiomer of the 2-methylpiperidine group is

the more potent, and it occupies a pocket near Pro658. This proline residue is not conserved

across the BRPF subfamily, being replaced by serine in BRPF2 and asparagine in BRPF3,

which contributes to the selectivity of GSK6853.
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Caption: Binding mode of GSK6853 within the BRPF1 bromodomain.
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Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

BRPF1 Bromodomain Expression and Purification for
Crystallography
This protocol describes the expression and purification of the BRPF1 bromodomain suitable for

structural studies.

Expression:

The gene encoding the human BRPF1 bromodomain (typically residues 615-731) is

cloned into an expression vector, often with an N-terminal glutathione S-transferase (GST)

or polyhistidine (His) tag.

The construct is transformed into E. coli cells (e.g., BL21(DE3) strain).

Cells are grown in a rich medium like Terrific Broth at 37°C until an OD600 of ~1.3 is

reached.

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final

concentration of 0.25 mM.

The culture is then incubated at a lower temperature, such as 16°C, for approximately 16

hours to enhance soluble protein expression.[8]

Purification:

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-

HCl pH 7.5, 150 mM NaCl, 0.05% Nonidet P-40, 1 mM DTT) containing lysozyme.[8]

Cells are lysed by sonication, and the lysate is cleared by centrifugation.

The supernatant containing the soluble protein is subjected to affinity chromatography

(e.g., Glutathione-Sepharose for GST tags or Ni-NTA for His tags).
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The affinity tag is typically removed by proteolytic cleavage (e.g., with TEV or PreScission

protease).

Further purification is achieved by size-exclusion chromatography to obtain a homogenous

protein sample.

X-ray Crystallography
This protocol outlines the general steps for determining the co-crystal structure of the BRPF1

bromodomain with GSK6853.

Complex Formation:

Purified BRPF1 bromodomain is concentrated to a suitable concentration (e.g., 2.3 mM).

[8]

GSK6853 is dissolved in a suitable solvent (e.g., DMSO) and added to the protein solution

in a slight molar excess.

Crystallization:

The protein-inhibitor complex is screened for crystallization conditions using vapor

diffusion methods (sitting or hanging drop).

Crystallization screens are set up using commercially available kits (e.g., Crystal Screen

and Crystal Screen 2 from Hampton Research).[8]

Drops containing a mixture of the protein-ligand complex and the reservoir solution are

equilibrated against a larger volume of the reservoir solution.

Data Collection and Structure Determination:

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

The structure is solved by molecular replacement using a known bromodomain structure

as a search model.
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The model is refined, and the inhibitor is built into the electron density map.

X-ray Crystallography Workflow
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Click to download full resolution via product page

Caption: Workflow for X-ray crystallography of the BRPF1-GSK6853 complex.

BROMOscan® Competition Binding Assay
BROMOscan® is a competition binding assay used to determine the dissociation constants

(Kd) of compounds for a panel of bromodomains.

Assay Principle:

A DNA-tagged BRPF1 bromodomain is used.
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An immobilized ligand that binds to the BRPF1 bromodomain is prepared on a solid

support.

GSK6853 is incubated with the DNA-tagged BRPF1.

This mixture is then added to the immobilized ligand.

If GSK6853 binds to BRPF1, it will prevent the bromodomain from binding to the

immobilized ligand.[5][9]

Quantification:

The amount of BRPF1 bound to the solid support is quantified by qPCR of the attached

DNA tag.

A dose-response curve is generated by varying the concentration of GSK6853, from which

the Kd is calculated.[5]

NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of GSK6853 to BRPF1 in living cells.

Assay Principle:

The BRPF1 protein is expressed in cells as a fusion with NanoLuc® (nLuc) luciferase (the

energy donor).

A cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain is added to the

cells (the energy acceptor).

When the tracer binds to the nLuc-BRPF1 fusion protein, Bioluminescence Resonance

Energy Transfer (BRET) occurs.[10][11]

Procedure:

HEK293T cells are transfected with a plasmid encoding the nLuc-BRPF1 fusion protein.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b607858?utm_src=pdf-body
https://www.benchchem.com/product/b607858?utm_src=pdf-body
https://www.researchgate.net/publication/273880903_Abstract_4238_BROMOscan_-_a_high_throughput_quantitative_ligand_binding_platform_identifies_best-in-class_bromodomain_inhibitors_from_a_screen_of_mature_compounds_targeting_other_protein_classes
https://www.eurofinsdiscovery.com/solution/bromoscan-technology
https://www.benchchem.com/product/b607858?utm_src=pdf-body
https://www.researchgate.net/publication/273880903_Abstract_4238_BROMOscan_-_a_high_throughput_quantitative_ligand_binding_platform_identifies_best-in-class_bromodomain_inhibitors_from_a_screen_of_mature_compounds_targeting_other_protein_classes
https://www.benchchem.com/product/b607858?utm_src=pdf-body
https://worldwide.promega.com/resources/technologies/nanoluc-luciferase-enzyme/cellular-target-engagement/
https://www.promegaconnections.com/live-cell-target-engagement/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After an 18-hour expression period, the cells are harvested and resuspended in OptiMEM.

[12]

Varying concentrations of GSK6853 are added to the cells in a 96-well plate and incubated

for 18 hours at 37°C.[4]

The NanoBRET™ tracer and the NanoBRET™ furimazine substrate are added.

The BRET signal is measured using a plate reader equipped with filters for the donor (450

nm) and acceptor (610 nm) emission wavelengths.[4][12]

The displacement of the tracer by GSK6853 results in a decrease in the BRET signal,

allowing for the determination of the IC50.

NanoBRET™ Assay Principle
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Caption: Schematic of the NanoBRET™ target engagement assay.

Conclusion
GSK6853 is a powerful and selective tool for probing the function of the BRPF1 bromodomain.

Its high affinity is driven by specific interactions within the acetyl-lysine binding pocket, and its

selectivity is conferred by interactions with non-conserved residues. The experimental protocols

detailed in this guide provide a framework for the characterization of GSK6853 and other

BRPF1 inhibitors, facilitating further research into the therapeutic potential of targeting this key

epigenetic reader.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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